1-Bromo-8-fluorooctane
Overview
Description
1-Bromo-8-fluorooctane: is an organic compound with the chemical formula C8H17BrF . It is a colorless liquid with a pungent odor . This compound is part of the haloalkane family, where a bromine and a fluorine atom are attached to an octane chain. Haloalkanes are known for their reactivity and are widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogen Fluoride Reaction: The preparation of 1-bromo-8-fluorooctane can be initiated by reacting 1-octene with hydrogen fluoride to obtain 1-fluorooctane.
Hydrogen Bromide Reaction: Subsequently, 1-fluorooctane is reacted with hydrogen bromide to produce this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-bromo-8-fluorooctane can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.
Oxidation Products: Oxidation can lead to the formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Reduction typically results in the formation of alkanes or alcohols.
Scientific Research Applications
Chemistry: 1-bromo-8-fluorooctane is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds .
Biology and Medicine: Fluorinated compounds, including this compound, are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 1-bromo-8-fluorooctane primarily involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of various products. The fluorine atom, being highly electronegative, can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Bromooctane: Similar to 1-bromo-8-fluorooctane but lacks the fluorine atom.
1-Fluorooctane: Contains only the fluorine atom and not the bromine atom.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these two halogens allows for a wider range of chemical transformations and applications compared to compounds with only one halogen .
Properties
IUPAC Name |
1-bromo-8-fluorooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFARVWMEFHIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208021 | |
Record name | Octane, 1-bromo-8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-12-4 | |
Record name | Octane, 1-bromo-8-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1-bromo-8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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